Methyl 5-ethyl-2-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioylamino]thiophene-3-carboxylate;hydrochloride
Overview
Description
Methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine moiety, and a phenyl group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioylamino]thiophene-3-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Piperidine Moiety: The piperidine group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the thiophene ring.
Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium-catalyzed cross-coupling of a phenylboronic acid with a halogenated thiophene derivative.
Final Assembly: The final compound is assembled by reacting the intermediate with methyl chloroformate and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
Methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioylamino]thiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
- Ethyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
- Methyl 5-methyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate
Uniqueness
Methyl 5-ethyl-2-[({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 5-ethyl-2-[[4-(piperidin-1-ylmethyl)phenyl]carbamothioylamino]thiophene-3-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2.ClH/c1-3-17-13-18(20(25)26-2)19(28-17)23-21(27)22-16-9-7-15(8-10-16)14-24-11-5-4-6-12-24;/h7-10,13H,3-6,11-12,14H2,1-2H3,(H2,22,23,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEYYJWMGZAIRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=S)NC2=CC=C(C=C2)CN3CCCCC3)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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